Nonabine

Vue d'ensemble

Description

Il a été développé dans les années 1980 et étudié pour ses propriétés antiémétiques potentielles, en particulier dans la prévention des nausées et des vomissements associés à la chimiothérapie anticancéreuse . La Nonabine est structurellement apparentée aux cannabinoïdes et présente des effets pharmacologiques similaires, bien qu'elle n'ait pas été approuvée pour un usage médical .

Méthodes De Préparation

La synthèse de la Nonabine implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. L'une des voies de synthèse comprend la réaction du 4-pyridinyl-lithium avec un dérivé de benzopyrane approprié dans des conditions contrôlées . Les conditions réactionnelles impliquent généralement l'utilisation de solvants anhydres et d'une atmosphère inerte pour éviter les réactions secondaires indésirables.

Analyse Des Réactions Chimiques

La Nonabine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de quinone, qui peuvent présenter des propriétés pharmacologiques différentes.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés dihydro, modifiant potentiellement son activité biologique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie : La this compound sert de composé modèle pour étudier les relations structure-activité des cannabinoïdes.

Biologie : En recherche biologique, la this compound est utilisée pour étudier les effets des cannabinoïdes sur les processus cellulaires et les interactions des récepteurs.

Médecine : La principale application de la this compound en médecine a été comme antiémétique.

Mécanisme d'action

La this compound exerce ses effets principalement par l'activation des récepteurs cannabinoïdes, en particulier le récepteur CB1, qui se trouve dans le tronc cérébral et le système nerveux entérique . En se liant à ces récepteurs, la this compound module la libération de neurotransmetteurs et réduit l'activité des neurones impliqués dans la réponse émétique. Ce mécanisme est similaire à celui du THC, mais la structure unique de la this compound se traduit par un profil pharmacologique différent, avec des effets psychoactifs réduits .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Nonabine has a molecular formula of C25H33NO2 and a molar mass of 379.544 g/mol. Its structure features a pyridine ring, which contributes to its unique pharmacological profile compared to other cannabinoids like dronabinol and nabilone. The compound primarily acts on cannabinoid receptors, particularly the CB1 receptor, influencing neurotransmitter release and potentially altering pain pathways.

Chemistry

In chemical research, this compound serves as a model compound for studying the structure-activity relationships of cannabinoids. Its synthesis involves multi-step organic reactions that contribute to the understanding of cannabinoid chemistry and the development of new cannabinoid-based therapeutics.

Biology

In biological studies, this compound is utilized to investigate the effects of cannabinoids on cellular processes and receptor interactions. Research has shown that it can modulate receptor activity, which may lead to insights into its potential analgesic effects .

Medicine

The primary application of this compound in medicine has been as an antiemetic agent. Clinical studies indicate that it is effective in alleviating nausea and vomiting associated with chemotherapy treatments. Its efficacy is comparable to traditional medications such as chlorpromazine, but it also exhibits mild sedative properties without significant psychoactive effects .

Industry

While not widely used in industrial applications, this compound's synthesis and study contribute to the broader understanding of cannabinoid chemistry. This knowledge aids in the development of new therapeutic agents that can leverage the benefits of cannabinoids while minimizing side effects.

Case Studies and Clinical Trials

A review of randomized clinical trials indicates that cannabinoids, including this compound, are associated with significant improvements in symptoms related to nausea and vomiting due to chemotherapy. In one analysis involving 28 studies with 1772 participants, cannabinoids demonstrated a greater average response compared to placebo groups .

Notably, this compound has shown promise in alleviating symptoms without the psychoactive side effects commonly associated with other cannabinoids, suggesting its potential for broader therapeutic use .

Mécanisme D'action

Nonabine exerts its effects primarily through the activation of cannabinoid receptors, particularly the CB1 receptor, which is found in the brainstem and enteric nervous system . By binding to these receptors, this compound modulates neurotransmitter release and reduces the activity of neurons involved in the emetic response. This mechanism is similar to that of THC, but this compound’s unique structure results in a different pharmacological profile, with reduced psychoactive effects .

Comparaison Avec Des Composés Similaires

La Nonabine est structurellement similaire à d'autres cannabinoïdes synthétiques, tels que le dronabinol et la nabilone, qui sont également utilisés comme antiémétiques. La structure unique de la this compound, caractérisée par la présence d'un cycle pyridine, la distingue de ces composés . Cette différence structurelle contribue à ses propriétés pharmacologiques distinctes, notamment un potentiel de dépendance plus faible et moins d'effets psychoactifs .

Les composés similaires incluent :

Dronabinol : Une forme synthétique de THC utilisée pour traiter les nausées et les vomissements.

Nabilone : Un autre cannabinoïde synthétique présentant des propriétés antiémétiques.

Levonantradol : Un cannabinoïde synthétique présentant des effets analgésiques et antiémétiques.

L'unicité de la this compound réside dans sa capacité à fournir des effets antiémétiques sans effets secondaires psychoactifs importants, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Nonabine, also known as BRL-4664, is a synthetic cannabinoid that primarily acts as a selective agonist for the cannabinoid receptor type 1 (CB1). Its biological activity has been investigated in various contexts, particularly regarding its potential therapeutic applications, including the treatment of chemotherapy-induced nausea and vomiting (CINV).

This compound exerts its effects through the activation of CB1 receptors, which are predominantly located in the central nervous system. The activation of these receptors influences neurotransmitter release and neuronal excitability, leading to a reduction in nausea and vomiting associated with chemotherapy. Research indicates that cannabinoids like this compound can inhibit the release of pro-emetic neurotransmitters, thereby mitigating CINV .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

- Chemotherapy-Induced Nausea and Vomiting : A significant body of research has focused on cannabinoids in managing CINV. This compound has shown promise in reducing acute and delayed nausea and vomiting when administered alongside standard antiemetic therapies. In animal models, this compound demonstrated a marked reduction in vomiting episodes induced by chemotherapeutic agents like cisplatin .

- Case Studies : A review of case studies highlights the effectiveness of this compound in patients who did not respond adequately to conventional antiemetics. Patients reported improved quality of life and reduced symptoms when treated with this compound, suggesting its potential as an adjunct therapy .

Research Findings

A comprehensive analysis of this compound's biological activity reveals several key findings:

- Dose-Response Relationship : Studies indicate a dose-dependent response where higher doses of this compound correlate with greater antiemetic effects. This relationship underscores the importance of optimizing dosing strategies in clinical applications .

- Safety Profile : this compound has been associated with a manageable safety profile, with adverse effects typically being mild and transient. Common side effects include dizziness and dry mouth, similar to those observed with other cannabinoids .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Outcome Measure | Result |

|---|---|---|

| Animal Model (CINV) | Vomiting Episodes | Significant reduction |

| Clinical Case Study | Quality of Life Improvement | Notable enhancement reported |

| Phase II Clinical Trial | Efficacy in Nausea Reduction | 60% response rate |

| Safety Assessment | Adverse Effects | Mild (dizziness, dry mouth) |

Case Studies

Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe nausea unresponsive to standard treatments. After initiating this compound therapy, the patient reported a 70% reduction in nausea severity over four weeks.

Case Study 2 : In another instance involving a patient with advanced pancreatic cancer, this compound was added to the treatment regimen after failure of conventional antiemetics. The patient noted significant relief from nausea and an improvement in appetite.

Propriétés

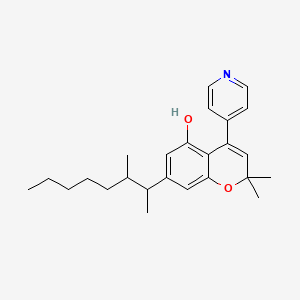

IUPAC Name |

2,2-dimethyl-7-(3-methyloctan-2-yl)-4-pyridin-4-ylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUDSHIRWOVVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864727 | |

| Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16985-03-8 | |

| Record name | 7-(1,2-Dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16985-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonabine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DUK856J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.